2-Azaspiro[3.4]oct-6-ene hydrochloride

Chemical Synthesis Building Block Purity Reproducibility

Liquid free base analogs introduce weighing errors and evaporation risks in high-throughput experimentation. This hydrochloride salt provides a shelf-stable, weighable solid for reproducible stoichiometry. - Solid powder form compatible with automated HTE dispensing platforms - 97% min purity reduces byproduct formation in SAR studies - Alkene enables dihydroxylation, epoxidation, or hydroboration - absent in saturated spiro analogs

Molecular Formula C7H12ClN
Molecular Weight 145.63
CAS No. 2241131-01-9
Cat. No. B2829534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.4]oct-6-ene hydrochloride
CAS2241131-01-9
Molecular FormulaC7H12ClN
Molecular Weight145.63
Structural Identifiers
SMILESC1C=CCC12CNC2.Cl
InChIInChI=1S/C7H11N.ClH/c1-2-4-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H
InChIKeyYOCDWTMGXLJZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.4]oct-6-ene HCl Procurement Guide


2-Azaspiro[3.4]oct-6-ene hydrochloride is a spirocyclic amine building block comprising a four-membered azetidine ring fused to a five-membered cyclopentene ring at a quaternary spiro carbon [1]. The hydrochloride salt form (CAS 2241131-01-9, MF: C7H12ClN, MW: 145.63 g/mol) provides a shelf-stable, readily weighable solid for research use, contrasting with its free base analog (CAS 1638766-90-1), which is typically supplied as a liquid . The presence of the 6,7-alkene moiety within the rigid spirocyclic framework offers a distinct synthetic handle absent in the fully saturated 2-azaspiro[3.4]octane scaffold, enabling a broader array of downstream functionalization strategies [2].

2-Azaspiro[3.4]oct-6-ene HCl vs. Saturated and Free Base Analogs


Substituting 2-Azaspiro[3.4]oct-6-ene hydrochloride with closely related in-class compounds such as the saturated 2-azaspiro[3.4]octane hydrochloride or the alkene free base can introduce significant variability in synthetic utility and experimental reproducibility. The saturated analog (CAS 1414885-15-6) lacks the endocyclic alkene, which is a critical handle for transformations such as cross-metathesis, hydroboration, or dihydroxylation, thereby limiting the structural diversity accessible from a single precursor [1]. Conversely, the free base form of the target alkene (CAS 1638766-90-1) is a volatile liquid with a predicted boiling point of ~162°C, which can present challenges in accurate weighing, long-term storage, and air-sensitive reaction setups compared to the solid, non-hygroscopic hydrochloride salt . Furthermore, the nominal purity specifications vary across analogs and suppliers, with the saturated analog commonly available at 95% purity versus the 97% specification typical for the target compound, a difference that can impact downstream reaction yields and purification burden in sensitive multi-step syntheses .

2-Azaspiro[3.4]oct-6-ene HCl: Quantitative Differentiation


Purity Advantage vs. Saturated Analog

The target compound, 2-Azaspiro[3.4]oct-6-ene hydrochloride, is routinely supplied by multiple vendors with a minimum purity specification of 97% . In contrast, the closest saturated structural analog, 2-azaspiro[3.4]octane hydrochloride, is commonly offered at a lower minimum purity specification of 95% by major suppliers . This 2% absolute difference in nominal purity can be a meaningful procurement consideration when minimizing side reactions or eliminating additional purification steps is a priority in multi-step synthetic sequences.

Chemical Synthesis Building Block Purity Reproducibility

Physical Form: Solid Salt vs. Liquid Free Base

The hydrochloride salt of 2-azaspiro[3.4]oct-6-ene is a solid powder at ambient temperature, facilitating accurate gravimetric dispensing for reaction setup [1]. Its free base counterpart (CAS 1638766-90-1) is a liquid with a predicted boiling point of ~162°C and a density of 0.96 g/mL . Handling volatile, low-molecular-weight amine liquids introduces potential errors in stoichiometry due to evaporation or adherence to syringe surfaces, especially on small scale, and may necessitate refrigerated storage to prevent degradation, whereas the solid salt can be more robustly managed.

Laboratory Handling Weighing Accuracy Salt Selection

Synthetic Versatility from the Endocyclic Alkene

The presence of a C6-C7 double bond in 2-Azaspiro[3.4]oct-6-ene hydrochloride provides a versatile synthetic handle that is absent in the fully saturated 2-azaspiro[3.4]octane scaffold. While the saturated scaffold's synthetic utility is well-documented for constructing the spirocyclic core [1], the alkene moiety in the target compound permits orthogonal functionalization strategies, including but not limited to cross-metathesis, hydroboration/oxidation, epoxidation, and hydrogenation . This allows for the introduction of additional stereocenters or functional groups (e.g., diols, halohydrins) directly onto the cyclopentene ring, dramatically increasing the diversity of accessible derivatives from a single building block compared to its saturated counterpart.

Synthetic Methodology Functional Group Interconversion Scaffold Diversification

Storage and Stability: Vendor-Dependent Requirements

Procurement specifications for 2-Azaspiro[3.4]oct-6-ene hydrochloride reveal critical vendor-dependent variability in recommended storage conditions, which serves as a proxy for understanding inherent stability limitations. While some vendors, such as AKSci, indicate room temperature storage is acceptable , others, including Activate Scientific, explicitly require refrigerated storage at 2-7°C [1]. This discrepancy suggests that the compound, particularly its alkene and secondary amine functionalities, may be prone to thermal degradation or oxidation over extended periods. This contrasts with the fully saturated 2-azaspiro[3.4]octane hydrochloride, for which storage at 4°C is more uniformly recommended , likely reflecting the added reactivity imparted by the double bond in the target compound.

Stability Storage Conditions Logistics

2-Azaspiro[3.4]oct-6-ene HCl: Optimal Application Scenarios


Medicinal Chemistry Lead Optimization

Medicinal chemists seeking to rapidly expand the chemical space around a spirocyclic core should prioritize this hydrochloride salt. The alkene moiety enables a suite of reactions (e.g., hydroboration, epoxidation, dihydroxylation) to introduce polar functionality or additional stereocenters directly onto the cyclopentene ring, a synthetic avenue not available from the saturated 2-azaspiro[3.4]octane analog. The 97% purity specification reduces the risk of introducing byproducts that could confound biological assay interpretation during structure-activity relationship (SAR) studies [1].

Precision Weighing for HTE and Parallel Synthesis

The solid, powder form of the hydrochloride salt is particularly well-suited for automated solid dispensing platforms used in HTE and parallel synthesis campaigns. The physical form minimizes the volumetric errors and evaporation losses associated with liquid free base analogs, ensuring accurate stoichiometric control across hundreds of micro-scale reactions. This improves the reproducibility of reaction outcomes and the reliability of data generated from high-density reaction arrays [2].

Orthogonal Functionalization for Advanced Intermediates

This compound is a strategic choice for process chemists and synthetic methodologists designing routes that require differential protection or manipulation of an alkene in the presence of the secondary azetidine nitrogen. The hydrochloride salt inherently protects the amine as a non-nucleophilic ammonium species, allowing for selective alkene functionalization without competing amine alkylation or oxidation. This orthogonal reactivity simplifies the synthesis of complex, polyfunctional spirocyclic intermediates that serve as key building blocks for drug candidates or natural product analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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